molecular formula C20H20N2O3S2 B11294763 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide

Cat. No.: B11294763
M. Wt: 400.5 g/mol
InChI Key: HUQIXCBTMUSAGB-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a phenylsulfonyl group, a prop-2-en-1-yl group, and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group and the prop-2-en-1-yl group. The final step involves the formation of the thiophene-2-carboxamide moiety.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Phenylsulfonyl Group Introduction: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Prop-2-en-1-yl Group Addition: The prop-2-en-1-yl group can be added via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.

    Thiophene-2-carboxamide Formation: The final step involves the formation of the thiophene-2-carboxamide moiety through an amide coupling reaction using thiophene-2-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a versatile compound for scientific research.

Biological Activity

The compound N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a pyrrole ring and a thiophene moiety, which are known for their diverse biological activities. The molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of 358.5 g/mol .

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight358.5 g/mol
CAS Number1010908-11-8

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives of phenylsulfonyl-pyrrole have shown promise as inhibitors against HIV, suggesting that the target compound may possess similar properties .

Anticancer Properties

Research indicates that compounds with pyrrole and thiophene structures can exhibit anticancer activity. A study on related compounds demonstrated that they suppressed cell growth and enhanced glucose uptake in cancer cell lines, indicating a mechanism that could be relevant for the target compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds. The presence of specific substituents on the pyrrole and thiophene rings influences their interaction with biological targets. For example, modifications to the phenylsulfonyl group can significantly alter efficacy against various cancer cell lines .

Case Studies

  • Study on Pyrrole Derivatives : A study evaluated several pyrrole derivatives for their ability to enhance monoclonal antibody production in CHO cells. The results indicated that specific structural features led to increased productivity and viability, suggesting similar potential for this compound .
  • Antiviral Screening : Another research effort focused on sulfonamide derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds structurally related to the target compound exhibited effective antiviral activity with low cytotoxicity, supporting further investigation into this compound as a potential therapeutic agent .

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H20N2O3S2/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h4-11,13H,1,12H2,2-3H3,(H,21,23)

InChI Key

HUQIXCBTMUSAGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)CC=C)C

Origin of Product

United States

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